molecular formula C18H15ClN4 B3843831 2-chlorobenzaldehyde (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone

2-chlorobenzaldehyde (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone

Cat. No. B3843831
M. Wt: 322.8 g/mol
InChI Key: LPFYSFMUGNXEQK-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrazones are a class of organic compounds characterized by the presence of a nitrogen-nitrogen bond, similar to that found in hydrazines. They are often used in the synthesis of various organic compounds, including pharmaceuticals .


Synthesis Analysis

Hydrazones are typically synthesized through the reaction of a hydrazine with a ketone or an aldehyde . This reaction is often catalyzed by acid .


Molecular Structure Analysis

The molecular structure of hydrazones involves a C=N-N linkage, with the two nitrogen atoms typically carrying additional substituents .


Chemical Reactions Analysis

Hydrazones can undergo a variety of chemical reactions, including oxidation and reduction, as well as reactions with electrophiles and nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific hydrazone would depend on its exact structure. In general, hydrazones are solid at room temperature and are often crystalline. They can exhibit a wide range of solubilities, depending on the nature of the substituents .

Mechanism of Action

The exact mechanism of action of a hydrazone would depend on its specific structure and the nature of any substituents present on the nitrogen atoms .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with a specific hydrazone would depend on its exact structure. Some hydrazones are known to be toxic, and many are likely to be irritants. Therefore, appropriate safety precautions should be taken when handling these compounds .

Future Directions

The study of hydrazones is a vibrant field of research, with potential applications in a variety of areas, including medicinal chemistry, materials science, and synthetic organic chemistry .

properties

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-6-methyl-2-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4/c1-13-11-17(22-18(21-13)14-7-3-2-4-8-14)23-20-12-15-9-5-6-10-16(15)19/h2-12H,1H3,(H,21,22,23)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFYSFMUGNXEQK-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2)NN=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2)N/N=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(2-chlorophenyl)methylideneamino]-6-methyl-2-phenylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chlorobenzaldehyde (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone
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2-chlorobenzaldehyde (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone
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2-chlorobenzaldehyde (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone
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2-chlorobenzaldehyde (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone
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2-chlorobenzaldehyde (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone
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2-chlorobenzaldehyde (6-methyl-2-phenyl-4-pyrimidinyl)hydrazone

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